Cas no 640769-69-3 (2-Thiophenecarboxaldehyde, 5-(5-pyrimidinyl)-)

2-Thiophenecarboxaldehyde, 5-(5-pyrimidinyl)- is a heterocyclic aldehyde compound featuring both thiophene and pyrimidine moieties. This structure imparts unique reactivity and versatility, making it valuable in organic synthesis and pharmaceutical applications. The presence of the pyrimidinyl group enhances its potential as a building block for biologically active molecules, particularly in medicinal chemistry. The thiophene ring contributes to electron-rich properties, facilitating further functionalization. Its well-defined molecular architecture allows for precise modifications, supporting the development of complex derivatives. The compound is typically characterized by high purity and stability under standard conditions, ensuring reliable performance in research and industrial processes. Its dual-functional design makes it a useful intermediate in the synthesis of advanced materials and therapeutics.
2-Thiophenecarboxaldehyde, 5-(5-pyrimidinyl)- structure
640769-69-3 structure
Product name:2-Thiophenecarboxaldehyde, 5-(5-pyrimidinyl)-
CAS No:640769-69-3
MF:C9H6N2OS
MW:190.221740245819
MDL:MFCD06802779
CID:1675224
PubChem ID:23004883

2-Thiophenecarboxaldehyde, 5-(5-pyrimidinyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxaldehyde, 5-(5-pyrimidinyl)-
    • 5-pyrimidin-5-ylthiophene-2-carbaldehyde
    • Z336080520
    • DTXSID701261305
    • 5-(pyrimidin-5-yl)thiophene-2-carbaldehyde
    • AKOS004113161
    • A1-29242
    • EN300-364663
    • 5-(5-Pyrimidinyl)-2-thiophenecarboxaldehyde
    • CS-0350078
    • 640769-69-3
    • MDL: MFCD06802779
    • Inchi: InChI=1S/C9H6N2OS/c12-5-8-1-2-9(13-8)7-3-10-6-11-4-7/h1-6H
    • InChI Key: XFJPCSJAWVGWKY-UHFFFAOYSA-N
    • SMILES: C1=C(SC(=C1)C2=CN=CN=C2)C=O

Computed Properties

  • Exact Mass: 190.02018
  • Monoisotopic Mass: 190.02008399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.1Ų
  • XLogP3: 1.3

Experimental Properties

  • PSA: 42.85

2-Thiophenecarboxaldehyde, 5-(5-pyrimidinyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-364663-1.0g
5-(pyrimidin-5-yl)thiophene-2-carbaldehyde
640769-69-3 95.0%
1.0g
$1014.0 2025-03-18
Matrix Scientific
218231-2.500g
5-(Pyrimidin-5-yl)thiophene-2-carbaldehyde, 95%
640769-69-3 95%
2.500g
$1733.00 2023-09-05
Enamine
EN300-364663-10.0g
5-(pyrimidin-5-yl)thiophene-2-carbaldehyde
640769-69-3 95.0%
10.0g
$4360.0 2025-03-18
Enamine
EN300-364663-2.5g
5-(pyrimidin-5-yl)thiophene-2-carbaldehyde
640769-69-3 95.0%
2.5g
$1988.0 2025-03-18
Enamine
EN300-364663-0.5g
5-(pyrimidin-5-yl)thiophene-2-carbaldehyde
640769-69-3 95.0%
0.5g
$791.0 2025-03-18
Matrix Scientific
218231-5g
5-(Pyrimidin-5-yl)thiophene-2-carbaldehyde, 95%
640769-69-3 95%
5g
$2393.00 2023-09-05
1PlusChem
1P01BTUA-500mg
5-(pyrimidin-5-yl)thiophene-2-carbaldehyde
640769-69-3 95%
500mg
$1040.00 2023-12-16
A2B Chem LLC
AW30706-2.5g
5-(pyrimidin-5-yl)thiophene-2-carbaldehyde
640769-69-3 95%
2.5g
$1151.00 2024-04-19
1PlusChem
1P01BTUA-2.5g
5-(pyrimidin-5-yl)thiophene-2-carbaldehyde
640769-69-3 95%
2.5g
$2519.00 2023-12-16
Enamine
EN300-364663-0.05g
5-(pyrimidin-5-yl)thiophene-2-carbaldehyde
640769-69-3 95.0%
0.05g
$235.0 2025-03-18

Additional information on 2-Thiophenecarboxaldehyde, 5-(5-pyrimidinyl)-

Recent Advances in the Study of 2-Thiophenecarboxaldehyde, 5-(5-pyrimidinyl)- (CAS: 640769-69-3) in Chemical Biology and Pharmaceutical Research

The compound 2-Thiophenecarboxaldehyde, 5-(5-pyrimidinyl)- (CAS: 640769-69-3) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic aldehyde derivative combines the structural features of thiophene and pyrimidine rings, offering unique electronic properties and diverse reactivity that make it particularly valuable for the development of novel therapeutic agents. Recent studies have focused on its potential applications in targeting various disease pathways, with particular emphasis on its role as a key intermediate in the synthesis of bioactive molecules.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's utility as a building block for kinase inhibitors. The electron-rich thiophene core and the hydrogen-bond accepting pyrimidine moiety create an optimal pharmacophore for ATP-competitive inhibition. Molecular docking studies revealed that derivatives of 640769-69-3 showed remarkable affinity for several tyrosine kinases implicated in cancer progression, with IC50 values in the low micromolar range for specific targets.

Another significant application was reported in ACS Chemical Biology, where 2-Thiophenecarboxaldehyde, 5-(5-pyrimidinyl)- was used to develop novel covalent inhibitors of cysteine proteases. The aldehyde functionality serves as an electrophilic warhead that forms reversible thiohemiacetal bonds with active-site cysteine residues. This mechanism was particularly effective against cathepsin family members, showing potential for treating parasitic infections and certain inflammatory conditions.

The synthetic versatility of 640769-69-3 has also been explored in recent pharmaceutical research. A 2024 study in Organic Letters detailed an efficient three-component coupling reaction using this compound as a central template, enabling rapid generation of diverse chemical libraries for high-throughput screening. The methodology demonstrated excellent atom economy and produced compounds with improved pharmacokinetic properties compared to previous generations.

From a safety and ADME perspective, preliminary toxicological studies indicate that 2-Thiophenecarboxaldehyde, 5-(5-pyrimidinyl)- exhibits favorable metabolic stability and low cytotoxicity at therapeutic concentrations. However, researchers note that the aldehyde group may require protection or further modification to prevent potential off-target reactions in biological systems. Current efforts focus on developing prodrug strategies to address this limitation while maintaining the compound's therapeutic potential.

Looking forward, the unique chemical properties of 640769-69-3 continue to inspire innovative applications across multiple therapeutic areas. Ongoing clinical investigations are evaluating its derivatives as potential treatments for oncology indications, with several candidates entering Phase I trials. The compound's ability to serve as both a synthetic intermediate and a pharmacologically active core structure positions it as a valuable asset in modern drug discovery pipelines.

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